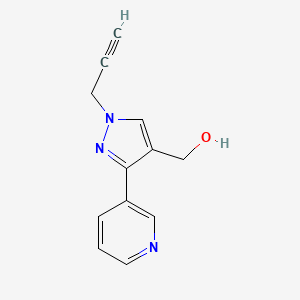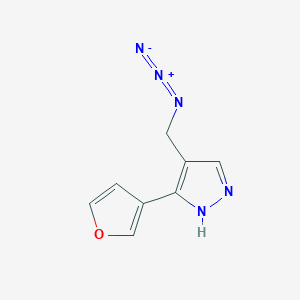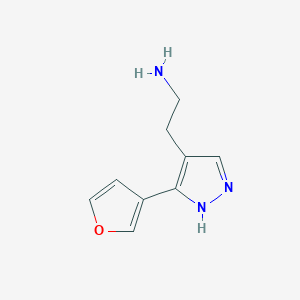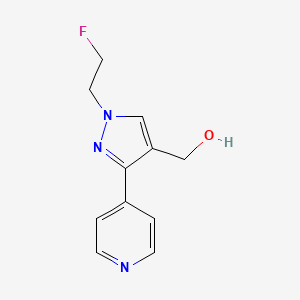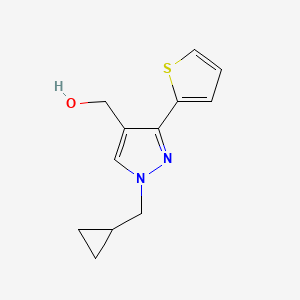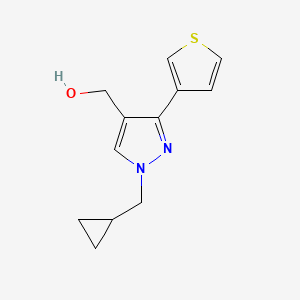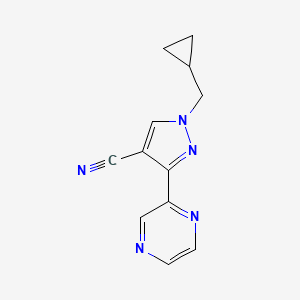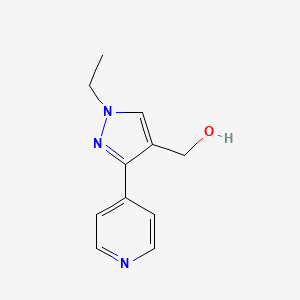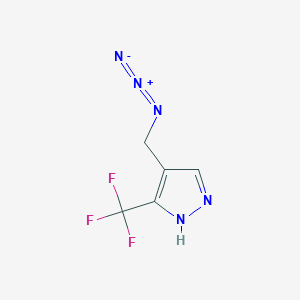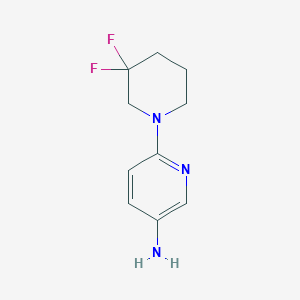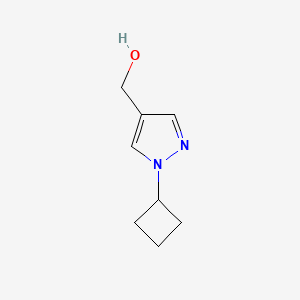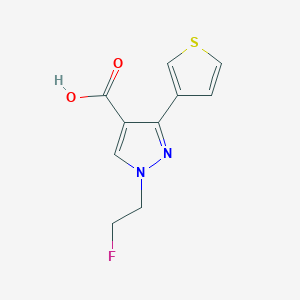
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (FETPCA) is a compound that has been studied as a potential therapeutic agent for a variety of diseases. FETPCA is a member of the pyrazole family of compounds, which have been shown to have a wide range of biological activities. FETPCA has been studied for its potential applications in cancer, inflammation, and neurological diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is involved in various synthesis processes and characterizations within chemical research. Its structural analogs have been synthesized and characterized for different applications, indicating the utility of the core pyrazole structure in medicinal chemistry and materials science. For instance, derivatives of pyrazole have been synthesized for their potential antimicrobial activities, showcasing the versatility of this chemical scaffold in generating biologically active compounds (Puthran et al., 2019). Additionally, pyrazole-based compounds have been investigated for their fluorescence properties, which could be of interest in developing new materials for sensing and imaging applications (Wrona-Piotrowicz et al., 2022).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of pyrazole derivatives highlights the importance of this core structure in pharmaceutical research. Schiff bases of chitosan with pyrazole derivatives have been characterized and shown to possess antimicrobial activities against a range of pathogens, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, compounds incorporating the pyrazole and thiophene moieties have shown promising antitumor activities, underscoring the significance of structural diversification in discovering new therapeutic agents (Gomha et al., 2016).
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWKLPLOMWGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



